Conjugué d'amine de xanthine

Vue d'ensemble

Description

Le congénère d'amine de xanthine est un antagoniste puissant et non sélectif des récepteurs de l'adénosine. Il est connu pour sa capacité à bloquer l'action de l'adénosine sur ses récepteurs, qui sont impliqués dans divers processus physiologiques tels que la régulation du sommeil, la fonction cardiovasculaire et la neurotransmission . Le composé a été largement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs de l'adénosine dans différents systèmes biologiques.

Applications De Recherche Scientifique

Xanthine amine congener has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the structure-activity relationships of adenosine receptors and to develop new adenosine receptor antagonists

Biology: The compound is employed to investigate the physiological and pathological roles of adenosine receptors in different biological systems

Medicine: Xanthine amine congener is used in preclinical studies to explore its potential therapeutic effects in conditions such as cardiovascular diseases, neurological disorders, and cancer

Industry: The compound is utilized in the development of new drugs and diagnostic tools targeting adenosine receptors

Mécanisme D'action

Target of Action

Xanthine amine congener, also known as Papaxac, primarily targets the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate .

Mode of Action

Papaxac acts as a non-selective antagonist of adenosine receptors . It binds to these receptors, blocking their activation by adenosine. This blockage prevents the normal functioning of the receptors, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The interaction of Papaxac with adenosine receptors affects several biochemical pathways. For instance, it can reduce adenylate cyclase activity, which is involved in the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells . The exact downstream effects of this interaction depend on the specific cell type and the physiological context .

Pharmacokinetics

Like other xanthine derivatives, it is expected to have extensive tissue distribution and variable systemic clearance

Result of Action

The antagonistic action of Papaxac on adenosine receptors can lead to various molecular and cellular effects. For example, it can attenuate adenosine-induced vasodilation and exhibit proconvulsant activity in vivo . The exact effects depend on the specific physiological context and the balance between different adenosine receptor subtypes in different tissues .

Safety and Hazards

XAC should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed, rinse mouth with water . It is also advised to avoid letting the product enter drains .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Xanthine amine congener interacts with adenosine receptors, specifically A1 and A2B . It reduces adenylate cyclase activity stimulated by 5’-N-ethylcarboxamidoadenosine (NECA) in human platelets . These interactions are crucial in modulating various biochemical processes.

Cellular Effects

Xanthine amine congener influences cell function by interacting with adenosine receptors. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with these receptors can modulate various cellular processes, impacting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, Xanthine amine congener exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist for adenosine receptors, thereby influencing the activity of these receptors and the downstream cellular processes they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xanthine amine congener can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of Xanthine amine congener vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are not currently available .

Metabolic Pathways

Xanthine amine congener is involved in various metabolic pathways, interacting with enzymes or cofactors . Specific details about the metabolic pathways it is involved in, its effects on metabolic flux or metabolite levels are not currently available .

Transport and Distribution

Details about how Xanthine amine congener is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently available .

Subcellular Localization

Information about the subcellular localization of Xanthine amine congener and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is not currently available .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du congénère d'amine de xanthine implique plusieurs étapes, en commençant par la structure de base de la xanthineUne voie de synthèse courante implique l'alkylation de dérivés de la xanthine suivie d'une amination et d'une fonctionnalisation ultérieure .

Méthodes de production industrielle : La production industrielle de congénère d'amine de xanthine suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le congénère d'amine de xanthine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle de xanthine, modifiant ainsi ses propriétés.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification du congénère d'amine de xanthine

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Des réactifs nucléophiles comme les amines et les thiols sont fréquemment utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la xanthine avec différents états d'oxydation, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle de la xanthine .

4. Applications de la recherche scientifique

Le congénère d'amine de xanthine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier les relations structure-activité des récepteurs de l'adénosine et pour développer de nouveaux antagonistes des récepteurs de l'adénosine

Biologie : Le composé est utilisé pour étudier les rôles physiologiques et pathologiques des récepteurs de l'adénosine dans différents systèmes biologiques

Médecine : Le congénère d'amine de xanthine est utilisé dans des études précliniques pour explorer ses effets thérapeutiques potentiels dans des affections telles que les maladies cardiovasculaires, les troubles neurologiques et le cancer

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et outils de diagnostic ciblant les récepteurs de l'adénosine

5. Mécanisme d'action

Le congénère d'amine de xanthine exerce ses effets en se liant aux récepteurs de l'adénosine et en bloquant l'action de l'adénosine. Cette inhibition empêche l'activation des voies de signalisation en aval qui sont normalement déclenchées par la liaison de l'adénosine. Le composé a une forte affinité pour plusieurs sous-types de récepteurs de l'adénosine, notamment les récepteurs A1, A2A, A2B et A3 . En bloquant ces récepteurs, le congénère d'amine de xanthine peut moduler divers processus physiologiques, tels que la neurotransmission, la vasodilatation et les réponses immunitaires .

Composés similaires :

Théophylline : Un autre dérivé de la xanthine qui agit comme un bronchodilatateur et un antagoniste des récepteurs de l'adénosine.

Théobromine : Un antagoniste des récepteurs de l'adénosine moins puissant trouvé dans le cacao et le chocolat.

Unicité : Le congénère d'amine de xanthine est unique en raison de sa forte puissance et de son antagonisme non sélectif de plusieurs sous-types de récepteurs de l'adénosine. Cette activité à large spectre en fait un outil précieux dans la recherche pour étudier les rôles complexes des récepteurs de l'adénosine dans divers processus physiologiques et pathologiques .

Comparaison Avec Des Composés Similaires

Theophylline: Another xanthine derivative that acts as a bronchodilator and adenosine receptor antagonist.

Theobromine: A less potent adenosine receptor antagonist found in cocoa and chocolate.

Uniqueness: Xanthine amine congener is unique due to its high potency and non-selective antagonism of multiple adenosine receptor subtypes. This broad-spectrum activity makes it a valuable tool in research for studying the complex roles of adenosine receptors in various physiological and pathological processes .

Propriétés

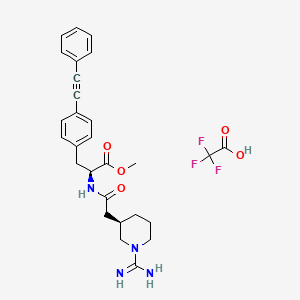

IUPAC Name |

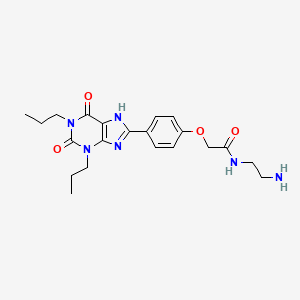

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGIOAELHTLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242595 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96865-92-8 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

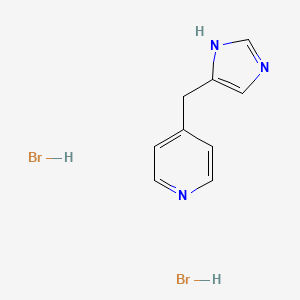

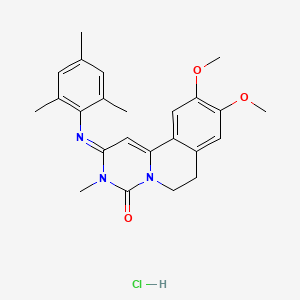

Feasible Synthetic Routes

Q1: How does XAC interact with the adenosine A1 receptor?

A1: XAC binds competitively to the adenosine A1 receptor, preventing the binding of adenosine and other agonists. [, , , ] This competitive binding inhibits the downstream signaling cascade associated with A1 receptor activation.

Q2: What are the downstream effects of XAC binding to the A1 receptor?

A2: By blocking A1 receptor activation, XAC can reverse adenosine-mediated effects such as:* Inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels. [, , , ]* Reduction in potassium conductance leading to membrane depolarization. []* Modulation of neurotransmitter release in various tissues. [, ]

Q3: What is the molecular formula and weight of XAC?

A3: The molecular formula of XAC is C21H28N6O4, and its molecular weight is 428.48 g/mol.

Q4: Is there any available spectroscopic data for XAC?

A4: While specific spectroscopic data isn't explicitly detailed in the provided research, the synthesis and characterization of tritiated XAC ([3H]XAC) for use as a radioligand in binding studies are described. [] This implies the use of techniques like NMR and mass spectrometry for structural confirmation.

Q5: How stable is XAC under various experimental conditions?

A5: While detailed stability data isn't explicitly provided, XAC's use in various experimental settings like cell culture [, , ], isolated organ perfusion [, , ], and in vivo studies [, , ] suggests sufficient stability under those conditions.

Q6: What is the affinity of XAC for different adenosine receptor subtypes?

A6: XAC demonstrates high affinity for the A1 adenosine receptor (Kd values ranging from 0.17 nM in calf brain to 3.0 nM in guinea pig brain). [] It shows significantly lower affinity for A2A and A3 receptors. [, , , ]

Q7: How does the structure of XAC influence its selectivity for the A1 receptor?

A7: While detailed structure-activity relationship (SAR) studies are not extensively described within the provided research, modifications to the xanthine core structure and the amine side chain can significantly impact XAC's affinity and selectivity for different adenosine receptor subtypes. [, ]

Q8: What are the in vivo effects of XAC?

A9: XAC has been shown to:* Attenuate hypoxic vasodilation in isolated guinea pig hearts, suggesting a role for adenosine in mediating this response. []* Increase the occurrence of ischemia-induced ventricular fibrillation in isolated rat hearts, pointing to a potential protective role of endogenous adenosine. []* Inhibit the potentiating effect of adenosine on forskolin-induced cAMP accumulation in PC12 cells. []

Q9: What is the safety profile of XAC?

A9: Detailed toxicological data for XAC is not explicitly provided in the research excerpts.

Q10: What analytical methods are used to characterize and quantify XAC?

A11: Commonly employed techniques include:* Radioligand binding assays using tritiated XAC ([3H]XAC) to determine receptor affinity and density. [, , ]* High-performance liquid chromatography (HPLC) to measure XAC concentrations in biological samples. []

Q11: What research tools and resources are available for studying XAC and adenosine receptors?

A12: Key resources include:* Cell lines expressing various adenosine receptor subtypes. [, , ]* Radiolabeled ligands for binding studies. [, , ]* Selective agonists and antagonists for characterizing receptor subtypes and signaling pathways. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)